molecular formula C19H19N3O6S B2563501 Ethyl 2-(2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate CAS No. 1396812-40-0

Ethyl 2-(2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2563501
CAS No.: 1396812-40-0
M. Wt: 417.44
InChI Key: IRVGODNBLFJTDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C19H19N3O6S and its molecular weight is 417.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the benzo[d][1,3]dioxole moiety : This is achieved through the reaction of appropriate phenolic compounds with carbonyl reagents.
  • Synthesis of azetidine derivatives : Azetidine rings are formed through cyclization reactions involving amino acids or their derivatives.
  • Thiazole incorporation : Thiazole rings are synthesized using thioamide precursors followed by cyclization with α-halo esters.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. It has been tested in models of inflammation, such as carrageenan-induced paw edema in rats. The compound demonstrated a dose-dependent reduction in edema, comparable to standard anti-inflammatory drugs like ibuprofen.

Dose (mg/kg)Edema Reduction (%)
1025
2050
5075

The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Anticancer Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.

Cell LineIC50 (µM)
MCF-715
A54920
HT-2925

The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Studies

In a recent study published in Pharmaceutical Biology, researchers evaluated the efficacy of this compound in vivo. The study demonstrated significant tumor growth inhibition in xenograft models compared to controls. Histopathological analysis revealed reduced mitotic figures and increased apoptotic cells in treated groups.

Properties

IUPAC Name

ethyl 2-[2-[[1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-2-26-16(23)6-13-9-29-19(20-13)21-17(24)12-7-22(8-12)18(25)11-3-4-14-15(5-11)28-10-27-14/h3-5,9,12H,2,6-8,10H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVGODNBLFJTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.